Cas no 941988-78-9 (N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)

N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide structure
941988-78-9 structure
商品名:N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide
CAS番号:941988-78-9
MF:C21H22N4O3S
メガワット:410.489383220673
CID:6032959
PubChem ID:16948483

N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide
    • N-[2-(2-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
    • AKOS024647917
    • F2432-0375
    • N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
    • 941988-78-9
    • N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
    • インチ: 1S/C21H22N4O3S/c1-14-6-5-8-16(12-14)23-20(27)25-21-24-17(13-29-21)19(26)22-11-10-15-7-3-4-9-18(15)28-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
    • InChIKey: DLPMHKSXALGNKN-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(NCCC2=CC=CC=C2OC)=O)N=C1NC(=O)NC1=CC=CC(C)=C1

計算された属性

  • せいみつぶんしりょう: 410.14126175g/mol
  • どういたいしつりょう: 410.14126175g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 550
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2432-0375-3mg
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2432-0375-30mg
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2432-0375-20μmol
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2432-0375-40mg
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2432-0375-2μmol
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2432-0375-75mg
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2432-0375-15mg
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2432-0375-5μmol
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2432-0375-4mg
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2432-0375-5mg
N-[2-(2-methoxyphenyl)ethyl]-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
941988-78-9 90%+
5mg
$69.0 2023-05-16

N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide 関連文献

N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamideに関する追加情報

N-2-(2-Methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide: A Comprehensive Overview

N-2-(2-Methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide is a complex organic compound with the CAS Registry Number 941988-78-9. This compound belongs to the class of thiazole derivatives, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of substituents such as the 2-methoxyphenyl group, 3-methylphenyl group, and the carboxamide moiety contributes to its unique chemical properties and biological activity.

Recent studies have highlighted the significance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The N-2-(2-methoxyphenyl)ethyl group in this compound is known to enhance lipophilicity, which is crucial for improving drug absorption and bioavailability. Additionally, the {(3-methylphenyl)carbamoylamino} group introduces hydrogen bonding capabilities, which can enhance the compound's solubility and interaction with biological targets.

The synthesis of N-2-(2-Methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide involves a series of multi-step reactions, including nucleophilic substitution, amide bond formation, and cyclization. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for pharmacological studies. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, it exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, studies have indicated that it may possess cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology research.

The development of N-2-(2-Methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide has been influenced by advancements in computational chemistry. Molecular modeling studies have provided insights into its binding interactions with target proteins, guiding further optimization efforts. These studies have also highlighted the importance of the thiazole ring system in stabilizing interactions with biological targets.

From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. Researchers have adopted green chemistry principles to reduce waste generation and improve process efficiency. This approach aligns with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, N-2-(2-Methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activity make it a valuable candidate for further research and potential therapeutic applications. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative drug development strategies.

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